molecular formula C11H8N4O2 B11877591 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole CAS No. 827317-33-9

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole

Cat. No.: B11877591
CAS No.: 827317-33-9
M. Wt: 228.21 g/mol
InChI Key: PXNNMPAUEBDZSJ-UHFFFAOYSA-N
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Description

4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole is a chemical compound with the molecular formula C9H7N3O3 It is characterized by the presence of a nitro group, a pyrazole ring, and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(1H-pyrazol-3-yl)-1H-indole typically involves the nitration of 2-(1H-pyrazol-3-yl)-1H-indole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the indole ring.

Industrial Production Methods

Industrial production methods for 4-nitro-2-(1H-pyrazol-3-yl)-1H-indole may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(1H-pyrazol-3-yl)-1H-indole-4-amine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-2-(1H-pyrazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole and pyrazole rings may also contribute to binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(1H-pyrazol-3-yl)phenol
  • 2-(1H-Pyrazol-3-yl)-1H-indole
  • 4-Amino-2-(1H-pyrazol-3-yl)-1H-indole

Uniqueness

4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole is unique due to the combination of its nitro group, pyrazole ring, and indole structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

827317-33-9

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

4-nitro-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C11H8N4O2/c16-15(17)11-3-1-2-8-7(11)6-10(13-8)9-4-5-12-14-9/h1-6,13H,(H,12,14)

InChI Key

PXNNMPAUEBDZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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